molecular formula C11H11ClO4 B2641969 Methyl 2-(4-chloro-2-formylphenoxy)propanoate CAS No. 1149804-15-8

Methyl 2-(4-chloro-2-formylphenoxy)propanoate

Cat. No.: B2641969
CAS No.: 1149804-15-8
M. Wt: 242.66
InChI Key: XGHYOLDOFLWAHM-UHFFFAOYSA-N
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Description

Methyl 2-(4-chloro-2-formylphenoxy)propanoate is an ester derivative featuring a phenoxy core substituted with a chlorine atom at position 4 and a formyl group at position 2. The propanoate moiety is esterified with a methyl group. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its reactive formyl group, which can serve as a site for further functionalization (e.g., condensation reactions) .

Properties

IUPAC Name

methyl 2-(4-chloro-2-formylphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c1-7(11(14)15-2)16-10-4-3-9(12)5-8(10)6-13/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHYOLDOFLWAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=C(C=C(C=C1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chloro-2-formylphenoxy)propanoate typically involves the reaction of 4-chloro-2-formylphenol with methyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloro-2-formylphenoxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-chloro-2-formylphenoxy)propanoate is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(4-chloro-2-formylphenoxy)propanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The chloro group can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Key structural analogs differ in substituents on the phenoxy ring, ester groups, and branching of the propanoate chain (Table 1).

Table 1: Structural Comparison of Methyl 2-(4-Chloro-2-formylphenoxy)propanoate and Analogs
Compound Name Substituents (Phenoxy Ring) Ester Group Molecular Formula Molecular Weight Key Feature(s) Reference(s)
This compound 4-Cl, 2-CHO Methyl C₁₁H₁₁ClO₄ 242.66* Reactive formyl group
Methyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate 2-Cl, 4-CHO, 6-OCH₃ Methyl C₁₂H₁₃ClO₅ 284.68 Additional methoxy group at position 6
Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate 4-(4-Cl-C₆H₄CO) Methyl C₁₈H₁₇ClO₄ 344.78 Chlorobenzoyl substituent
Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate 4-Cl, 3-CH₃ Ethyl C₁₃H₁₇ClO₃ 256.73 Ethyl ester, methyl branching
Butyl 2-(4-chloro-2-methylphenoxy)propanoate 4-Cl, 2-CH₃ Butyl C₁₄H₁₉ClO₃ 270.75 Longer alkyl ester chain
Methyl 2-(4-formylphenoxy)propanoate 4-CHO Methyl C₁₁H₁₂O₄ 208.21 Lacks chloro substituent

*Calculated based on analogous structures.

Physicochemical Properties

  • Solubility: The formyl group in this compound enhances polarity compared to non-formylated analogs like Butyl 2-(4-chloro-2-methylphenoxy)propanoate . However, the chloro substituent may reduce aqueous solubility relative to Methyl 2-(4-formylphenoxy)propanoate .
  • Reactivity : The formyl group enables nucleophilic additions (e.g., formation of hydrazones or Schiff bases), a feature absent in analogs with methyl or benzoyl substituents .

Biological Activity

Methyl 2-(4-chloro-2-formylphenoxy)propanoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C11H12ClO3C_{11}H_{12}ClO_3. The compound features a chloro-substituted aromatic ring and an ester functional group, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains and fungi. Studies have shown that it can inhibit the growth of pathogenic organisms such as Candida albicans and Staphylococcus aureus.
  • Antitumor Activity : Preliminary research suggests that this compound may possess antitumor properties, potentially inhibiting cancer cell proliferation through apoptosis induction.

The biological activity of this compound can be attributed to its interaction with specific cellular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens, disrupting their growth and reproduction.
  • Cell Membrane Disruption : Its lipophilic nature allows it to penetrate microbial cell membranes, leading to increased permeability and eventual cell death.

Antimicrobial Efficacy

A study conducted by Dahiya et al. (2024) assessed the antimicrobial properties of various derivatives of phenoxypropanoates, including this compound. The results indicated significant inhibition against Candida albicans with an Minimum Inhibitory Concentration (MIC) of 32 µg/mL, comparable to standard antifungal agents .

CompoundPathogenMIC (µg/mL)
This compoundCandida albicans32
Standard AntifungalCandida albicans16

Antitumor Activity

In another study focusing on the antitumor potential of similar compounds, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The compound exhibited IC50 values ranging from 10-20 µM across different cell lines, indicating promising antitumor activity.

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